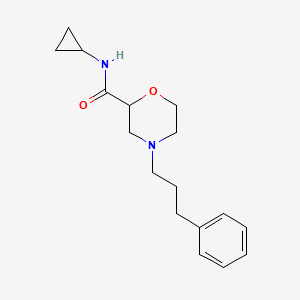![molecular formula C17H23BrN2OS B12265291 4-{1-[(4-Bromophenyl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B12265291.png)
4-{1-[(4-Bromophenyl)methyl]piperidine-3-carbonyl}thiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{1-[(4-Bromofenil)metil]piperidina-3-carbonil}tiomorfolina es un compuesto orgánico complejo que presenta un anillo de piperidina, un grupo bromofenil y una parte de tiomorfolina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-{1-[(4-Bromofenil)metil]piperidina-3-carbonil}tiomorfolina generalmente implica varios pasos, comenzando con la preparación del derivado de piperidina. Un método común implica la reacción de cloruro de 4-bromobencilo con piperidina para formar 1-(4-bromofenil)metilpiperidina. Este intermedio luego se hace reaccionar con cloruro de tiomorfolina-3-carbonilo en condiciones básicas para producir el producto final .
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y el uso de reactivos de alta pureza para minimizar las impurezas.
Análisis De Reacciones Químicas
Tipos de reacciones
4-{1-[(4-Bromofenil)metil]piperidina-3-carbonil}tiomorfolina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para eliminar grupos que contienen oxígeno o para convertir enlaces dobles en enlaces simples.
Sustitución: El átomo de bromo en el grupo bromofenil se puede sustituir por otros nucleófilos, como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan a menudo.
Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como la azida de sodio (NaN3) o la tiourea.
Productos principales
Los productos principales de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir una cetona o un ácido carboxílico, mientras que la sustitución puede introducir un nuevo grupo funcional en lugar del átomo de bromo.
Aplicaciones Científicas De Investigación
4-{1-[(4-Bromofenil)metil]piperidina-3-carbonil}tiomorfolina tiene varias aplicaciones en la investigación científica:
Química: Se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto puede estudiarse por su posible actividad biológica, incluidos sus efectos en varias enzimas y receptores.
Medicina: Los investigadores podrían investigar su potencial como candidato a fármaco, particularmente para afecciones donde los derivados de piperidina han demostrado eficacia.
Industria: El compuesto podría usarse en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 4-{1-[(4-Bromofenil)metil]piperidina-3-carbonil}tiomorfolina dependería de sus interacciones específicas con los objetivos biológicos. Puede unirse a receptores o enzimas, alterando su actividad y provocando varios efectos fisiológicos. Se requerirían estudios detallados para dilucidar las vías moleculares exactas involucradas.
Comparación Con Compuestos Similares
Compuestos similares
1-(4-Bromofenil)piperidina: Este compuesto comparte los grupos piperidina y bromofenil, pero carece de la parte de tiomorfolina.
4-{1-[(2-Bromofenil)metil]piperidina-3-carbonil}tiomorfolina: Estructura similar, pero con una posición diferente del átomo de bromo en el anillo fenilo.
Singularidad
4-{1-[(4-Bromofenil)metil]piperidina-3-carbonil}tiomorfolina es única debido a la presencia de ambos anillos de piperidina y tiomorfolina, lo que puede conferir propiedades químicas y biológicas distintas en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C17H23BrN2OS |
|---|---|
Peso molecular |
383.3 g/mol |
Nombre IUPAC |
[1-[(4-bromophenyl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C17H23BrN2OS/c18-16-5-3-14(4-6-16)12-19-7-1-2-15(13-19)17(21)20-8-10-22-11-9-20/h3-6,15H,1-2,7-13H2 |
Clave InChI |
OQKMVJSILWCLNP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)CC2=CC=C(C=C2)Br)C(=O)N3CCSCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4-Difluoro-1-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidine-4-carbonyl)piperidine](/img/structure/B12265209.png)
![4-(6-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B12265210.png)
![[2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethyl]dimethylamine](/img/structure/B12265212.png)

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B12265226.png)
![4-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12265227.png)
![1-(1,2,5-Thiadiazol-3-yl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine](/img/structure/B12265228.png)
![3-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-5-methyl-1,2-oxazole](/img/structure/B12265245.png)
![Methyl 3-amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12265246.png)
![2-(Morpholine-4-carbonyl)-4-[(pyridin-4-yl)methyl]morpholine](/img/structure/B12265250.png)
![6-fluoro-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline](/img/structure/B12265256.png)
![2-{[4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12265258.png)

![6-ethyl-N-[(pyrazin-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12265288.png)
